5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide

説明

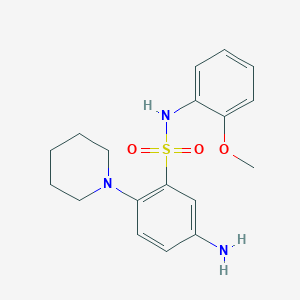

5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide is a chemical compound with the molecular formula C18H23N3O3S. It is a sulfonamide derivative that contains an amino group, a methoxy group, and a piperidinyl group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The initial step may include the nitration of the benzene ring, followed by reduction to introduce the amino group

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

化学反応の分析

Electrophilic Aromatic Substitution

The electron-rich aromatic rings in the compound are prime sites for electrophilic substitution. Key observations include:

-

Amino Group Activation : The para- and ortho-directing nature of the amino group facilitates reactions such as nitration, halogenation, and sulfonation at positions 3 and 5 of the benzenesulfonamide ring .

-

Methoxy Group Influence : The 2-methoxy-phenyl group further activates its attached ring, promoting electrophilic attack at positions 4 and 6.

Example Reaction Pathways

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen can act as a nucleophile or participate in substitution reactions:

-

Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides under basic conditions modifies the sulfonamide’s N–H bond. For example, treatment with bromoacetamide derivatives forms N-substituted acetamides .

-

Piperidine Ring Reactivity : The piperidine nitrogen undergoes alkylation or acylation, as demonstrated in analogs where NaH/DMF facilitates substitutions .

Synthetic Procedure (Adapted from )

-

Substrate : 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide.

-

Reagent : 2-bromoacetamide derivatives, NaH, DMF, 70°C.

-

Product : N-alkylated sulfonamide derivatives.

Coupling Reactions

The amino group enables coupling reactions, forming diazonium intermediates or azo compounds:

-

Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates diazonium salts, which couple with phenols or aromatic amines to yield azo dyes .

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amino position .

Key Data from Analogs

| Starting Material | Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl diazonium salt | Phenol | None | 75–85 | |

| Bromobenzene | Piperidine derivative | Pd(OAc)₂ | 60–70 |

Redox Reactions

-

Oxidation : The primary amino group oxidizes to nitro under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though this may degrade the sulfonamide backbone.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines without affecting the sulfonamide .

Stability Notes

The sulfonamide group remains stable under mild redox conditions but may hydrolyze in concentrated acids/bases.

Ring-Opening and Rearrangement

-

Piperidine Ring Modifications : Intramolecular aza-Michael reactions or hydrogen borrowing annulations can reconfigure the piperidine moiety, forming fused bicyclic structures .

-

Sulfonamide Hydrolysis : Prolonged exposure to HCl/NaOH cleaves the sulfonamide bond, yielding benzenesulfonic acid and amine fragments .

科学的研究の応用

Chemistry: In chemistry, 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors. It may be used in assays to investigate its effects on biological systems.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, such as inflammation, pain, or infections.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the formulation of various industrial chemicals.

作用機序

The mechanism by which 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

類似化合物との比較

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-: This compound is structurally similar but contains a pyrrolidinyl group instead of a piperidinyl group.

5-Amino-2-methoxyphenol: This compound lacks the sulfonamide group and has a simpler structure.

Uniqueness: 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

生物活性

5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of cancer research and pharmacology. This compound has garnered attention for its potential as an anticancer agent and its role in inhibiting specific molecular targets.

- Molecular Formula : CHNOS

- Molar Mass : 361.46 g/mol

- CAS Number : 326022-99-5

- Physical Form : Powder

- Purity : 95% .

The compound's mechanism of action primarily involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. By targeting this pathway, this compound can potentially induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of:

- Lung Cancer Cells : In vitro studies indicated significant antiproliferative effects on A549 cell lines.

- Colorectal Cancer Cells : The compound was effective against HCT-116 cells, demonstrating its potential as a therapeutic agent.

- Breast Cancer Cells : The MDA-MB-231 cell line exhibited reduced viability when treated with this compound .

Case Studies

- Study on PI3K Inhibition :

- Molecular Modeling Studies :

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to its piperidine ring or sulfonamide group can significantly alter its potency and selectivity towards cancer cells. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, which is beneficial for cellular uptake .

Summary of Biological Activities

| Activity Type | Observed Effects | Cell Lines Tested |

|---|---|---|

| Antiproliferative | Significant reduction in cell viability | A549 (lung), HCT-116 (colon), MDA-MB-231 (breast) |

| PI3K Inhibition | Reduced tumor growth in xenograft models | U-87 MG |

| Molecular Binding | Strong affinity for PI3K active site | N/A |

特性

IUPAC Name |

5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-24-17-8-4-3-7-15(17)20-25(22,23)18-13-14(19)9-10-16(18)21-11-5-2-6-12-21/h3-4,7-10,13,20H,2,5-6,11-12,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCQITIFTZRCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326347 | |

| Record name | 5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326022-99-5 | |

| Record name | 5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。